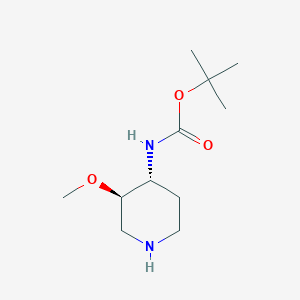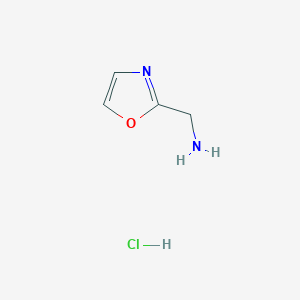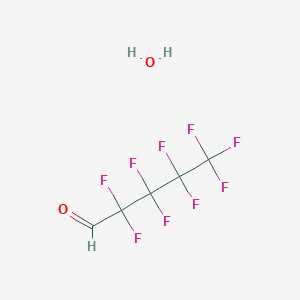
Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene
Overview
Description
Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene, also known as TDTA, is a fluorescent compound that has been widely studied for its potential applications in scientific research. TDTA has a unique structure that allows it to bind to metal ions, making it useful in a variety of fields, including biochemistry and materials science.
Mechanism of Action
Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene binds to metal ions through its nitrogen and oxygen atoms, forming a complex that emits fluorescence when excited by light. This mechanism of action makes Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene useful for detecting metal ions in biological samples, as well as for studying the behavior of metal ions in various systems.
Biochemical and Physiological Effects:
Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene has not been extensively studied for its biochemical or physiological effects, as it is primarily used as a research tool rather than as a therapeutic agent. However, studies have shown that Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene can bind to a variety of metal ions, including calcium, magnesium, and zinc, which are important for many biological processes.
Advantages and Limitations for Lab Experiments
One advantage of Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene is its high sensitivity and selectivity for metal ions, which makes it useful for detecting trace amounts of these ions in biological samples. However, Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene also has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Future Directions
There are many potential future directions for research on Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene, including its use in the development of new materials for use in electronics and other applications. Additionally, further studies could be conducted to better understand the mechanism of action of Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene and its potential applications in biomedical research.
Scientific Research Applications
Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions in biological samples. Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene has also been used in the development of new materials for use in electronics and other applications.
properties
IUPAC Name |
5,12-dioxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-3-13-7-11-6-10-2-4-14-8-12(10)5-9(1)11/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMHIPIAVJJHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN2N1CN3COCCN3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-1H,5H,9H,10H-2,6-dioxa-4a,8a,9a,10a-tetraazaanthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3-Phenylpropoxy)ethyl]piperidine](/img/structure/B3166081.png)
![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)









![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)

